Sematilide
Overview
Description
Sematilide is a class III antiarrhythmic agent used to treat arrhythmias. It has a chemical structure similar to procainamide, with the primary difference being the placement of a mesyl sulfonamide moiety on the anilino nitrogen . The compound is known for its ability to block the inward rectifier potassium channel (IK1), which plays a crucial role in cardiac electrophysiology .
Mechanism of Action
Target of Action
Sematilide is a selective IKr channel blocker . IKr channels, also known as hERG potassium channels, play a crucial role in the repolarization phase of the cardiac action potential .
Mode of Action
This compound interacts with its target, the IKr channels, by blocking them. This blockage leads to a concentration-dependent inhibition of the delayed rectifier K+ current . The inhibition of these channels results in the prolongation of the cardiac action potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking the IKr channels, this compound prolongs the repolarization phase of the cardiac action potential . This prolongation can have downstream effects on the heart’s rhythm, potentially helping to correct certain types of cardiac arrhythmias .
Pharmacokinetics
This compound exhibits a concentration-dependent inhibition of the delayed rectifier K+ current, with an IC50 value of 25 μM . The pharmacokinetics of this compound have been studied in various species, including rats, dogs, and humans . The parameters such as steady-state volume of distribution (Vss), total clearance (CL), mean residence time (t), and terminal disposition half-life (t1/2 lambda z) have been found to be significantly correlated across species . This compound’s renal elimination includes glomerular filtration and net tubular secretion .
Result of Action
The molecular effect of this compound’s action is the prolongation of the cardiac action potential . On a cellular level, this can lead to a correction of certain types of cardiac arrhythmias . This compound is classified as a class III antiarrhythmic agent due to these effects .
Biochemical Analysis
Biochemical Properties
Sematilide plays a role in biochemical reactions, particularly in the context of cardiac function. It is known to interact with various enzymes and proteins, including ion channels in the heart . The nature of these interactions primarily involves the blocking of potassium currents, which contributes to its antiarrhythmic properties .
Cellular Effects
This compound has significant effects on various types of cells, especially cardiac cells. It influences cell function by altering cell signaling pathways related to cardiac rhythm .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ion channels in the heart. It exerts its effects at the molecular level by blocking several potassium currents, including I Kr, I Ks, I to, I K1, I KACh, and I KNa . This action prolongs the repolarization phase of the cardiac action potential, which can help to prevent certain types of cardiac arrhythmias .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to induce Torsades de Pointes (TdP) in 3 out of 4 animals, leading to their death . Low doses of this compound did not induce lethal ventricular arrhythmias .
Metabolic Pathways
It is known to interact with various enzymes and cofactors within these pathways .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Given its role as an antiarrhythmic agent, it is likely that it is localized to areas of the cell involved in ion transport, such as the cell membrane .
Preparation Methods
The synthesis of sematilide involves several steps:
Reaction between Benzocaine and Mesyl Chloride: Benzocaine (Ethyl 4-Aminobenzoate) reacts with mesyl chloride to form Ethyl 4-(Methylsulfonamido)benzoate.
Base Saponification: The sulfonamide undergoes base saponification, followed by the removal of water, resulting in 4-(Methylsulfonyl)amino]benzoic acid sodium salt.
Halogenation: The sodium salt is then halogenated with thionyl chloride to produce 4-(Methylsulfonyl)Amino]Benzoyl Chloride.
Amide Formation: Finally, the benzoyl chloride reacts with N,N-Diethylethylenediamine to yield this compound.
Chemical Reactions Analysis
Sematilide undergoes various chemical reactions, including:
Scientific Research Applications
Sematilide has been extensively studied for its antiarrhythmic properties. It is used in:
Cardiac Electrophysiology: This compound is known to block the inward rectifier potassium channel (IK1), making it valuable in studying cardiac action potentials and arrhythmias.
Pharmacokinetics and Pharmacodynamics: Research includes high-performance liquid chromatographic assays to quantify this compound in plasma and study its pharmacokinetics.
Drug Development: This compound serves as a reference compound in the development of new antiarrhythmic agents.
Comparison with Similar Compounds
Sematilide is similar to other class III antiarrhythmic agents such as:
Procainamide: Similar structure but lacks the mesyl sulfonamide moiety.
Azimilide: Blocks both rapid and slow potassium channel components but is not a methanesulfonanilide compound.
Trecitilide, Tedisamil, Ersentilide, Ambasilide, Chromanol: These compounds also belong to class III antiarrhythmic agents but differ in their specific chemical structures and mechanisms.
This compound’s uniqueness lies in its specific structure, which allows it to selectively block the inward rectifier potassium channel (IK1), making it a valuable tool in cardiac electrophysiology research .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPYQZQJSBPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058720 | |
Record name | Sematilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101526-83-4 | |
Record name | Sematilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101526-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sematilide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sematilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMATILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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